Boc-6-amino-1,2,3,4-tetrahydroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-6-amino-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step reaction starting from 6-aminoquinoline. The process involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere with solvents like tetrahydrofuran (THF) and requires reflux conditions for about 20 hours . The final step involves hydrogenation using palladium on activated carbon as a catalyst in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure safety and cost-effectiveness while maintaining high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-6-amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for use in medicinal chemistry and other applications .
Scientific Research Applications
Boc-6-amino-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-6-amino-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The Boc-protecting group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Boc-6-amino-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar bicyclic structure but differs in its substitution pattern and biological activities.
7-Amino-1,2,3,4-tetrahydroquinoline: This compound has an amino group at a different position, leading to variations in its chemical reactivity and applications.
N-Benzyl tetrahydroquinoline: This derivative has a benzyl group attached to the nitrogen, which influences its pharmacological properties.
This compound is unique due to its Boc-protecting group, which provides enhanced stability and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOYMCNZSCLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474539-25-8 |
Source
|
Record name | Boc-6-amino-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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